(4-Methylphenyl)(triphenyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

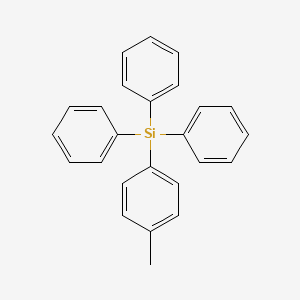

(4-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si It is characterized by a silicon atom bonded to one 4-methylphenyl group and three phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(triphenyl)silane typically involves the reaction of phenylmagnesium bromide with 4-methylphenyltrichlorosilane. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (4-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced using hydride donors to form silanes.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(4-Methylphenyl)(triphenyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is utilized in the production of high-performance materials, including coatings, adhesives, and sealants

Mecanismo De Acción

The mechanism of action of (4-Methylphenyl)(triphenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or catalyst precursor in various chemical reactions .

Comparación Con Compuestos Similares

Triphenylsilane: Similar in structure but lacks the 4-methylphenyl group.

Tetraphenylsilane: Contains four phenyl groups bonded to silicon.

Phenyltrimethylsilane: Features three methyl groups and one phenyl group bonded to silicon.

Uniqueness: (4-Methylphenyl)(triphenyl)silane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural variation allows for specific applications in organic synthesis and materials science that are not possible with other organosilicon compounds .

Actividad Biológica

(4-Methylphenyl)(triphenyl)silane is a silane compound that has garnered interest in various fields, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of a 4-methylphenyl group and a triphenyl group attached to a silicon atom. The unique arrangement of these groups contributes to its biological properties.

Research indicates that compounds containing the triphenyl motif, such as this compound, may exhibit various mechanisms of action in biological systems:

- Inhibition of Tubulin Polymerization : Similar to other triphenyl-containing compounds, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is critical in cancer treatment as it affects cell division and proliferation .

- Induction of Apoptosis : Studies suggest that compounds with triphenyl groups can trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic and extrinsic mechanisms .

- Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes the findings from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SK-OV-3 (Ovarian) | <10 | Inhibition of tubulin polymerization |

| NCI-H460 (Lung) | <15 | Induction of apoptosis |

| DU-145 (Prostate) | <20 | Cell cycle arrest and apoptosis induction |

These results indicate that this compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Recent studies have highlighted the efficacy of triphenyl-containing compounds in preclinical models. For example:

- Study on Anticancer Activity : A study evaluated a series of triphenylmethyl derivatives, including this compound, showing promising results in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls .

- Mechanistic Insights : Another investigation focused on the cellular mechanisms involved in the cytotoxicity of triphenylsilanes. It was found that these compounds could dissociate mitochondrial-bound hexokinase and inhibit calcium-dependent potassium ion channels, further elucidating their multifaceted action against cancer cells .

Propiedades

Número CAS |

18858-75-8 |

|---|---|

Fórmula molecular |

C25H22Si |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

(4-methylphenyl)-triphenylsilane |

InChI |

InChI=1S/C25H22Si/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |

Clave InChI |

HBEZDGZGNCZVQJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.